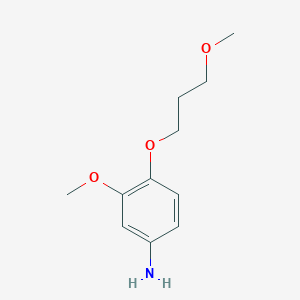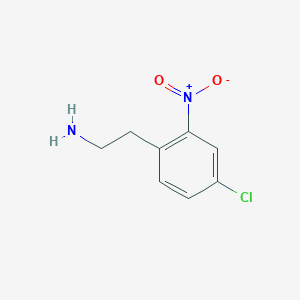
2-(4-Chloro-2-nitrophenyl)ethan-1-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the biosynthesis of cinnamylamine, an aromatic compound derived from l-phenylalanine, has been achieved using a combinatorial metabolic engineering strategy . The ω-aminotransferase Cv-ωTA from Chromobacterium violaceum was used to convert cinnamaldehyde to cinnamylamine . The yield of cinnamylamine in engineered E. coli reached 523.15 mg/L .Chemical Reactions Analysis
The substrate cinnamaldehyde and 2-(4-nitrophenyl)ethan-1-amine hydrochloride undergo transamination under the action of ω-transaminase to form an imine, and its tautomer produces a red precipitate .Applications De Recherche Scientifique
Synthesis of Aminobenzo[b]thiophenes : A study by Androsov et al. (2010) in the journal 'Tetrahedron' discussed a method for synthesizing 3-aminobenzo[b]thiophenes, starting from a compound similar to 2-(4-Chloro-2-nitrophenyl)ethan-1-amine (Androsov et al., 2010).
Photoreagents for Protein Crosslinking : Jelenc et al. (1978) in 'Proceedings of the National Academy of Sciences' described the use of 4-nitrophenyl ethers, which are structurally related to 2-(4-Chloro-2-nitrophenyl)ethan-1-amine, as photoreagents for protein crosslinking and affinity labeling (Jelenc et al., 1978).
Graphene-based Catalysts for Nitro Compound Reduction : Nasrollahzadeh et al. (2020) reviewed the reduction of nitro compounds to amines using graphene-based catalysts in 'Molecular Catalysis'. This process is relevant for compounds like 2-(4-Chloro-2-nitrophenyl)ethan-1-amine (Nasrollahzadeh et al., 2020).
Kinetics and Mechanisms of Reactions with Amines : Studies have investigated the kinetics and mechanisms of reactions involving compounds structurally related to 2-(4-Chloro-2-nitrophenyl)ethan-1-amine. For example, Castro et al. (2001) in 'The Journal of Organic Chemistry' examined the reactions of similar compounds with alicyclic amines (Castro et al., 2001).
Chemotherapy of Schistosomiasis : Collins and Davis (1966) in 'Journal of the Chemical Society' discussed the conversion of p-nitrophenol derivatives, similar to 2-(4-Chloro-2-nitrophenyl)ethan-1-amine, into amines for potential use as schistosomicides (Collins & Davis, 1966).
Propriétés
IUPAC Name |
2-(4-chloro-2-nitrophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c9-7-2-1-6(3-4-10)8(5-7)11(12)13/h1-2,5H,3-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQZOISWBWFQGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-nitrophenyl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




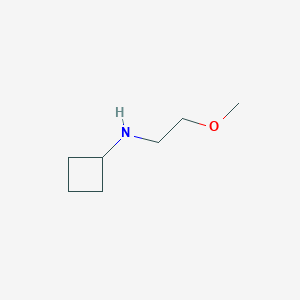

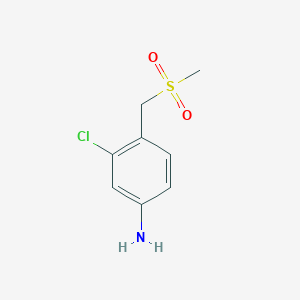




![3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1428028.png)
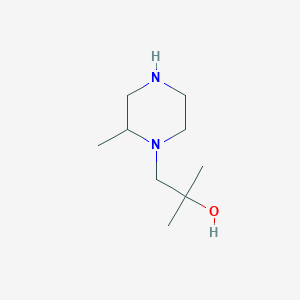
![5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428031.png)


